PFI-90

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PFI-90 est un inhibiteur sélectif de l'enzyme histone déméthylase KDM3B. Ce composé a montré une activité antitumorale potentielle en induisant l'apoptose et la différenciation myogénique, conduisant à une augmentation de la mort cellulaire. Il cible spécifiquement le gène de fusion PAX3-FOXO1, qui est un important moteur oncogénique dans le rhabdomyosarcome positif à la fusion .

Mécanisme D'action

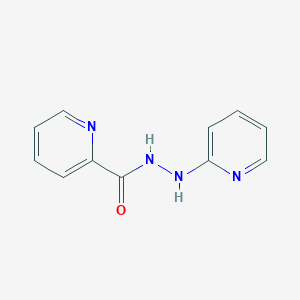

Target of Action

PFI-90, also known as “N’-(Pyridin-2-yl)picolinohydrazide” or “N’-(pyridin-2-yl)pyridine-2-carbohydrazide”, is a selective inhibitor of the histone demethylase KDM3B . KDM3B is a histone demethylase that plays a crucial role in gene expression by removing methyl groups from histones, thereby altering the chromatin structure and influencing gene transcription .

Mode of Action

This compound inhibits the action of KDM3B, thereby affecting the transcriptional activity of genes . It has been shown to inhibit the PAX3-FOXO1 fusion oncogene, which is a major oncogenic driver in fusion-positive rhabdomyosarcoma . The compound binds directly to KDM3B, as confirmed by NMR techniques .

Biochemical Pathways

By inhibiting KDM3B, this compound affects the methylation status of histones, particularly at positions K4 and K9 of histone 3 . This leads to changes in gene transcription, including the repression of PAX3-FOXO1 gene sets and the activation of apoptosis and myogenic differentiation pathways .

Result of Action

This compound induces apoptosis and myogenic differentiation, leading to increased cell death . In fusion-positive rhabdomyosarcoma cell lines, this compound has been shown to suppress growth both in vitro and in vivo . It also results in the downregulation of PAX3-FOXO1 activity, which is associated with delayed tumor progression .

Analyse Biochimique

Biochemical Properties

PFI-90 interacts with the enzyme KDM3B, a histone demethylase . It inhibits the activity of KDM3B, resulting in changes in the methylation status of histones . This interaction with KDM3B is crucial for the biochemical action of this compound .

Cellular Effects

In cellular processes, this compound has been observed to induce apoptosis and myogenic differentiation in RH4 and SCMC cells . This leads to an increase in cell death . The compound’s influence on cell function is primarily through its impact on the PAX3-FOXO1 pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to KDM3B, inhibiting the enzyme’s activity . This inhibition disrupts the PAX3-FOXO1 pathway, leading to changes in gene expression . The result is the induction of apoptosis and myogenic differentiation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving FP-RMS. This compound was found to suppress the growth of FP-RMS in vitro and in vivo, delaying tumor progression

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily through its interaction with the enzyme KDM3B

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Its primary known interaction is with the enzyme KDM3B .

Subcellular Localization

Its known target, KDM3B, is a nuclear protein , suggesting that this compound may also localize to the nucleus to exert its effects.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

PFI-90 est synthétisé par une série de réactions chimiques impliquant la formation de dérivés d'hydrazide et de pyridine. La voie de synthèse implique généralement la réaction de l'acide 2-pyridinecarboxylique avec l'hydrazine pour former l'intermédiaire hydrazide, qui est ensuite réagi avec un autre dérivé de pyridine pour former this compound .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles telles que la température, la pression et le choix du solvant afin de maximiser le rendement et la pureté. Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

PFI-90 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound.

Substitution : This compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, le solvant et le pH sont optimisées en fonction de la réaction souhaitée .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound. Ces dérivés peuvent avoir des activités et des propriétés biologiques différentes .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé outil pour étudier le rôle des histone déméthylases dans la régulation épigénétique.

Biologie : Il est utilisé pour étudier les voies biologiques impliquées dans la différenciation cellulaire et l'apoptose.

Médecine : this compound a des applications thérapeutiques potentielles dans le traitement du cancer, en particulier pour cibler le rhabdomyosarcome positif à la fusion.

Industrie : This compound est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme histone déméthylase KDM3B. Cette inhibition conduit à une augmentation de la méthylation des protéines histones, ce qui affecte l'expression des gènes. Plus précisément, this compound perturbe l'activité du gène de fusion PAX3-FOXO1, conduisant à l'apoptose et à la différenciation myogénique. Les cibles moléculaires et les voies impliquées comprennent la famille des histone lysine déméthylases et les ensembles de gènes en aval régulés par PAX3-FOXO1 .

Applications De Recherche Scientifique

PFI-90 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the role of histone demethylases in epigenetic regulation.

Biology: It is used to investigate the biological pathways involved in cell differentiation and apoptosis.

Medicine: this compound has potential therapeutic applications in cancer treatment, particularly in targeting fusion-positive rhabdomyosarcoma.

Industry: This compound is used in the development of new drugs and therapeutic agents .

Comparaison Avec Des Composés Similaires

Composés similaires

PFI-63 : Un analogue de PFI-90 avec des effets inhibiteurs similaires sur KDM3B mais avec des profils de solubilité et de puissance différents.

Inhibiteurs de KDM4B : Des composés qui inhibent d'autres membres de la famille des histone déméthylases, tels que KDM4B.

Inhibiteurs de KDM5A : Des composés qui ciblent KDM5A, une autre enzyme histone déméthylase

Unicité de this compound

This compound est unique en raison de sa forte spécificité pour KDM3B et de sa capacité à induire l'apoptose et la différenciation myogénique. Son efficacité à cibler le gène de fusion PAX3-FOXO1 en fait un candidat prometteur pour la thérapie du cancer, en particulier dans le rhabdomyosarcome positif à la fusion .

Propriétés

IUPAC Name |

N'-pyridin-2-ylpyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(9-5-1-3-7-12-9)15-14-10-6-2-4-8-13-10/h1-8H,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZPXNWBXDWHKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NNC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does PFI-90 interact with its target, and what are the downstream effects?

A: this compound demonstrates potent inhibitory activity against multiple KDMs, particularly KDM3B and KDM1A. [, , ] This inhibition occurs through direct binding of this compound to the KDM enzymes. [] this compound's interaction with KDM3B leads to increased levels of the repressive histone mark H3K9me2 at PAX3-FOXO1 (P3F) target gene sites. [] This increase in H3K9me2 is associated with the downregulation of P3F-driven transcriptional activity, ultimately disrupting the oncogenic signaling driven by P3F in FP-RMS. []

Q2: What evidence is there for this compound's in vivo efficacy against FP-RMS?

A: Preclinical studies using mouse xenograft models of FP-RMS demonstrated that treatment with this compound led to a delay in tumor progression compared to control groups. [] This finding highlights the potential of this compound as a therapeutic agent for FP-RMS. Further research, including potential clinical trials, is needed to validate these promising preclinical results and assess the compound's efficacy and safety in human patients.

Q3: What are the potential advantages of targeting multiple KDMs with this compound in the context of FP-RMS?

A: Targeting multiple KDMs simultaneously with this compound could offer a multi-pronged approach to combatting FP-RMS. By inhibiting both KDM3B and KDM1A, this compound effectively disrupts oncogenic P3F signaling while also promoting differentiation and apoptosis in FP-RMS cells. [] This dual mechanism of action may provide a more comprehensive therapeutic effect compared to targeting a single KDM. Furthermore, simultaneous inhibition of multiple KDMs could potentially mitigate the risk of resistance development, as tumor cells would need to acquire mutations affecting both KDM3B and KDM1A to evade this compound's effects. []

Q4: What future research directions are suggested by the findings on this compound?

A4: The research on this compound opens several avenues for future investigation. Firstly, further exploring the structure-activity relationship of this compound and developing analogs with improved potency and selectivity towards specific KDMs could be beneficial. Investigating the detailed mechanisms underlying KDM3B and KDM1A inhibition by this compound, including identifying the specific binding sites and interactions, would be valuable. Additionally, evaluating the potential of this compound in combination therapies with existing FP-RMS treatments could provide further insights into its clinical utility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2861180.png)

![3-{2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2861181.png)

![ethyl 2-(4-acetylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2861186.png)

![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2861191.png)

![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2861195.png)

![3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2861196.png)

![4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2861198.png)